molecular formula C10H6F4O3 B8020306 Methyl 2,3,4,5-tetrafluorobenzoylacetate

Methyl 2,3,4,5-tetrafluorobenzoylacetate

Cat. No.: B8020306
M. Wt: 250.15 g/mol
InChI Key: YBEAAGGILKNYSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,3,4,5-tetrafluorobenzoylacetate can be synthesized through several methods. One common approach involves the reaction of 2,3,4,5-tetrafluorobenzoyl chloride with methyl acetate in the presence of a base such as pyridine . The reaction typically occurs under mild conditions and yields the desired product with high purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification through recrystallization or distillation to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3,4,5-tetrafluorobenzoylacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of methyl 2,3,4,5-tetrafluorobenzoylacetate involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms enhance its reactivity and stability, allowing it to participate in various biochemical processes. Its effects are mediated through interactions with enzymes, receptors, and other cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of fluorine atoms and the benzoylacetate moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

methyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F4O3/c1-17-7(16)3-6(15)4-2-5(11)9(13)10(14)8(4)12/h2H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBEAAGGILKNYSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)C1=CC(=C(C(=C1F)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 500 ml, three-necked flask was set up in a heating mantle and equipped with a mechanical stirrer, an equilibrating type addition funnel, a thermometer, an inert gas (argon or nitrogen) inlet, and a distillation head set for downward distillation. The flask was charged with 100 ml of toluene, 2 ml of dimethylformamide, and 2.84 g (0.0525 mol) of anhydrous sodium methoxide. The slurry was heated with stirring to 110° C., and dimethylmalonate (7.1 g, 0.0538 mol) was added dropwise from the addition funnel over 15 to 20 minutes. A total of 20 ml of distillate was collected at a vapor temperature of 50°-105° C. A fluid slurry was obtained. After five minutes at 105° C. (vapor), the mixture was cooled to 18°-20° C., and 5.3 g (0.025 mol) of 2,3,4,5-tetrafluorobenzoyl chloride was added dropwise with good stirring. The mixture was stirred for three hours at ambient temperature. Water (250 ml) was added with stirring and the aqueous layer was removed and acidified to a pH of 2-3 with 2N HCl. The organic product was extracted with two 50 ml portions of methylene chloride. The extract was dried over magnesium sulfate and evaporated to dryness. The residue was distilled under reduced pressure (0.2-0.3 mm of Hg) to remove dimethyl malonate (pot temperature 85°-105° C., vapor 35°-39° C.). A gas chromatographic analysis of the residue indicated that it contained 94-97% of the desired product. The oily residue was mixed with 140 ml of water and refluxed for 1.5 hours. The mixture was cooled to room temperature and extracted with two 50 ml portions of methylene chloride. The organic layer was washed with 20 ml portions of 2.4N ammonium hydroxide solution till the aqueous extracts showed a pH of 9. The methylene chloride layer was dried over magnesium sulfate, concentrated to dryness, and triturated with cold n-hexane. The product was collected and dried under vacuum to yield 3.25 g (45-50%) of methyl 2,3,4,5-tetrafluorobenzoylacetate, mp 68°-72° C., which was 98% pure by gas chromatographic analysis. A pure sample was prepared by recrystallization from n-hexane, mp 71°-74° C.
Quantity
100 mL
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
2.84 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
7.1 g
Type
reactant
Reaction Step Two
Quantity
5.3 g
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.